3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid
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Overview
Description
Cyclo(-glu-glu) is a cyclic dipeptide composed of two glutamic acid residues This compound is part of a broader class of cyclic peptides, which are known for their stability and unique biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(-glu-glu) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides under acidic or basic conditions. For instance, the linear dipeptide H-Glu-Glu-OH can be cyclized using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of cyclo(-glu-glu) may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a widely used method, where the peptide is assembled on a solid resin support. After the linear dipeptide is synthesized, it is cleaved from the resin and cyclized using similar conditions as described above. This method allows for the efficient production of large quantities of the cyclic dipeptide.
Chemical Reactions Analysis
Types of Reactions
Cyclo(-glu-glu) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl groups of the glutamic acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of cyclo(-glu-glu) with modified functional groups.
Reduction: Reduced forms of the cyclic dipeptide with altered side chains.
Substitution: Substituted derivatives with new functional groups attached to the glutamic acid residues.
Scientific Research Applications
Cyclo(-glu-glu) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of cyclo(-glu-glu) involves its interaction with specific molecular targets. The cyclic structure of the dipeptide allows it to bind to enzymes or receptors with high affinity, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Cyclo(-glu-glu) can be compared to other cyclic dipeptides, such as cyclo(-ala-ala) and cyclo(-phe-phe) These compounds share similar structural features but differ in their amino acid composition, leading to variations in their biological activities and stability
List of Similar Compounds
- Cyclo(-ala-ala)
- Cyclo(-phe-phe)
- Cyclo(-ser-ser)
- Cyclo(-tyr-tyr)
Cyclo(-glu-glu) stands out due to its unique combination of stability, reactivity, and potential for diverse applications in scientific research.
Properties
IUPAC Name |
3-[5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCKGUDRHBPJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732309 |
Source
|
Record name | 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6437-35-0 |
Source
|
Record name | 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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